![molecular formula C17H25N3O3 B7460606 Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the protein-protein interactions (PPIs) of various disease-related proteins.
作用机制
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate targets the PPIs of disease-related proteins by binding to specific sites on the protein surface. This binding disrupts the formation of the protein complex and prevents downstream signaling pathways from being activated. In the case of cancer, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits the PPI between MDM2 and p53, leading to the activation of the p53 pathway and the induction of cell death. In the case of viral infections, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits the PPI between viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to have minimal toxicity in vitro and in vivo studies. In cancer cells, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate induces cell death through the activation of the p53 pathway. In viral infections, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits viral replication by disrupting protein-protein interactions. Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has several advantages for lab experiments, including its small size, high potency, and specificity for disease-related proteins. However, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be difficult to synthesize and may require specialized equipment and expertise. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate may have off-target effects on other proteins, which can complicate data interpretation.
未来方向
There are several future directions for research on Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, including the development of more efficient synthesis methods, the identification of new disease-related proteins that can be targeted by Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, and the optimization of Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate for clinical use. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be used as a tool for studying protein-protein interactions and signaling pathways in various diseases.
合成方法
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with ethyl chloroformate to give ethyl 4-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the amino group with 4-propan-2-ylpiperazine-1-carbonyl chloride to give Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate.
科学研究应用
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the PPIs of several disease-related proteins, including MDM2, p53, and HCV NS5A. The inhibition of these PPIs can lead to the disruption of downstream signaling pathways and the induction of cell death in cancer cells. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the replication of HCV and other viruses by targeting viral protein-protein interactions.
属性
IUPAC Name |
ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-16(21)14-5-7-15(8-6-14)18-17(22)20-11-9-19(10-12-20)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKLMZXKDFYALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

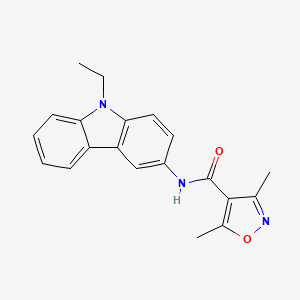
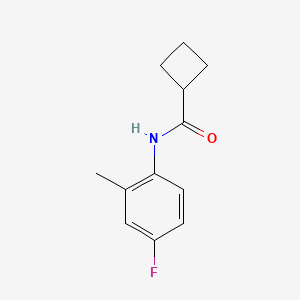

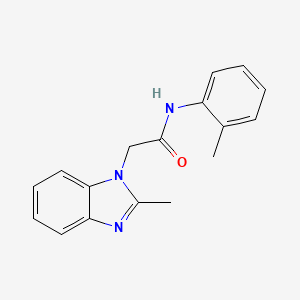
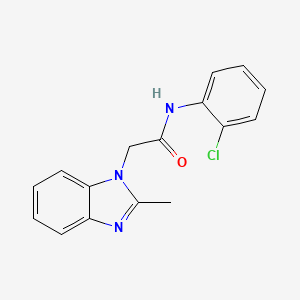


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
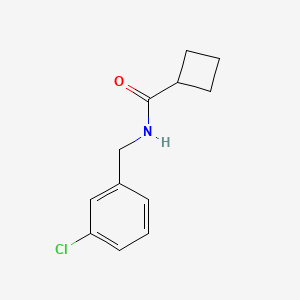
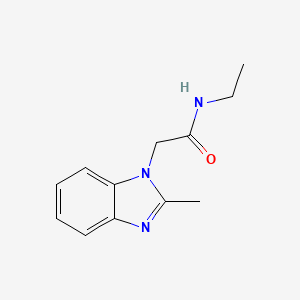
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)

